cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one
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Overview
Description
cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one is a bicyclic compound that has garnered significant interest in the fields of organic and medicinal chemistry This compound is characterized by its unique hexahydro structure, which imparts distinct chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one typically involves a multi-step process. One common approach is the base-controlled selective skeletal rearrangement of hexahydro-4H-indol-4-ones. This method utilizes reagents such as lithium hydroxide (LiOH) and triethylamine (Et3N) to achieve high chemoselectivity and moderate to excellent yields . The reaction conditions are carefully optimized to ensure the formation of the desired product with minimal by-products.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis can be applied. This includes the use of continuous flow reactors and automated synthesis platforms to enhance efficiency and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving high purity and yield in industrial settings.
Chemical Reactions Analysis
Types of Reactions
cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used to reduce the compound.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
The reactions of this compound are typically carried out under controlled conditions to ensure selectivity and yield. For example, oxidation reactions may be performed in acidic or basic media, while reduction reactions often require anhydrous conditions to prevent side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives, expanding the compound’s utility in synthetic chemistry.
Scientific Research Applications
cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one has a wide range of applications in scientific research:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules. Its unique structure allows for the exploration of novel reaction pathways and mechanisms.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors. It may serve as a lead compound in drug discovery efforts.
Medicine: Research into its pharmacological properties suggests potential therapeutic applications, particularly in the development of new medications targeting specific molecular pathways.
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one exerts its effects is closely related to its molecular structure. It can interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and other non-covalent forces. These interactions can modulate the activity of the target molecules, leading to various biological effects. The compound’s ability to undergo structural rearrangements also plays a role in its mechanism of action, allowing it to adapt to different binding sites and conditions.
Comparison with Similar Compounds
cis-Hexahydro-1H-cyclopenta[b]pyridin-4(4aH)-one can be compared to other bicyclic compounds, such as:
Hexahydro-4H-indol-4-ones: These compounds share a similar core structure but differ in their functional groups and reactivity.
Octahydro-1H-cyclopenta[b]pyridine derivatives: These analogues are conformationally restricted and exhibit distinct biological activities.
1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a different heterocyclic framework but can undergo similar types of chemical reactions.
The uniqueness of this compound lies in its specific structural features and reactivity, which make it a valuable compound for various scientific applications.
Properties
IUPAC Name |
(4aR,7aS)-1,2,3,4a,5,6,7,7a-octahydrocyclopenta[b]pyridin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-5-9-7-3-1-2-6(7)8/h6-7,9H,1-5H2/t6-,7+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARUFORLDGOXCSV-RQJHMYQMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)NCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2[C@H](C1)NCCC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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